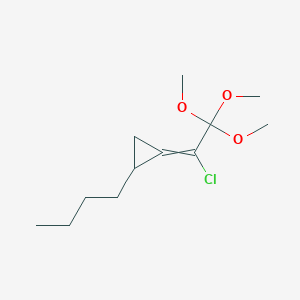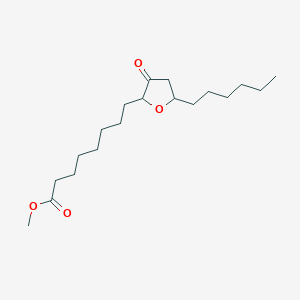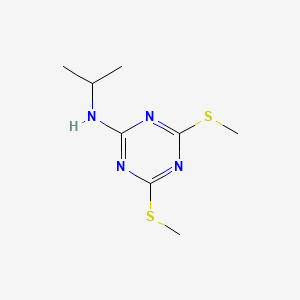
1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a butyl group and a chloro-trimethoxyethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane typically involves the reaction of a cyclopropane derivative with appropriate reagents to introduce the butyl and chloro-trimethoxyethylidene groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or other reduced derivatives.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane: Similar in structure but may have different substituents or functional groups.
1-Butyl-2-(1-bromo-2,2,2-trimethoxyethylidene)cyclopropane: Similar but with a bromo group instead of a chloro group.
1-Butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclobutane: Similar but with a cyclobutane ring instead of a cyclopropane ring.
Uniqueness
This compound is unique due to its specific combination of substituents and the presence of a cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
89878-96-6 |
|---|---|
Molecular Formula |
C12H21ClO3 |
Molecular Weight |
248.74 g/mol |
IUPAC Name |
1-butyl-2-(1-chloro-2,2,2-trimethoxyethylidene)cyclopropane |
InChI |
InChI=1S/C12H21ClO3/c1-5-6-7-9-8-10(9)11(13)12(14-2,15-3)16-4/h9H,5-8H2,1-4H3 |
InChI Key |
PFDVNFJMEIMXGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC1=C(C(OC)(OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Ethenyloxy)propan-2-yl]cyclohexane](/img/structure/B14371938.png)



![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)

![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)

![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)
![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
![1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene](/img/structure/B14372003.png)
